molecular formula C20H17NO2 B3016785 (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide CAS No. 391218-08-9

(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide

Cat. No.: B3016785
CAS No.: 391218-08-9
M. Wt: 303.361
InChI Key: NRCCJTCOSQFWPX-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide (CAS 391218-08-9) is a synthetically designed acrylamide derivative of significant interest in neuroscience and pharmacology research. This compound is part of a class of molecules investigated for their potent activity as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Activation of this receptor is a recognized strategy for modulating the cholinergic system. Recent studies highlight its potential research value in models of neuropathic pain, where it has demonstrated efficacy in attenuating pain-related behaviors in vivo, suggesting its utility as a tool compound for investigating pain pathways . The mechanism of action is primarily attributed to the positive modulation of the α7 nAChR, which is involved in both central and peripheral nervous system signaling . Furthermore, structural analogs of this compound have been shown to concurrently modulate GABAA receptors, indicating potential for research into cross-reactivity between different Cys-loop transmitter-gated ion channels . With a molecular formula of C20H17NO2 and a molecular weight of 303.35, it is supplied as a high-purity compound for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCJTCOSQFWPX-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}N O2_2
  • Molecular Weight : 303.361 g/mol
  • Structural Features : The compound consists of a furan ring substituted with a phenyl group and an acrylamide moiety, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial as it modulates neurotransmitter release and influences various neurological processes.

Anxiolytic Activity

A study highlighted that a closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, acts as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in murine models. Key findings include:

  • Dosage Effects : The compound exhibited anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test.
  • Chronic vs Acute Treatment : Chronic administration showed enhanced efficacy compared to acute treatment, indicating potential for long-term therapeutic strategies.
  • Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, suggesting its utility in smoking cessation therapies .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Acrylamide Backbone : This is achieved through condensation reactions involving acrylonitrile derivatives.
  • Introduction of the Phenylfuran Moiety : Techniques such as Suzuki-Miyaura coupling are employed to incorporate the phenylfuran group.
  • Addition of the p-Tolyl Group : This is accomplished via nucleophilic substitution reactions with appropriate halide derivatives.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolyticPositive allosteric modulation of α7 nAChRs; effective at low doses
(E)-2-cyano-N-(p-tolyl)-3-(5-phenylfuran-2-yl)acrylamideSIRT5 InhibitionPotential role in metabolic diseases; structural complexity aids in biological interactions

Scientific Research Applications

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide interacts specifically with the α7 subtype of nAChRs. This interaction is significant as it modulates neurotransmitter release, influencing various neurological processes.

Key Findings :

  • Anxiolytic Activity : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has demonstrated positive allosteric modulation of α7 nAChRs, leading to anxiolytic-like effects in murine models. The compound showed efficacy at doses of 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test.
  • Chronic vs Acute Treatment : Chronic administration resulted in enhanced efficacy compared to acute treatment, suggesting potential for long-term therapeutic strategies.
  • Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, indicating its utility in smoking cessation therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity and potential applications of this compound, a comparative analysis with related compounds is provided below:

Compound NameBiological ActivityKey Findings
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolyticPositive allosteric modulation of α7 nAChRs; effective at low doses
(E)-2-cyano-N-(p-tolyl)-3-(5-phenylfuran-2-yl)acrylamideSIRT5 InhibitionPotential role in metabolic diseases; structural complexity aids interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural differences among analogs lie in the heterocyclic ring (furan vs. thiophene) and substituents (methyl, phenyl). These modifications impact lipophilicity (LogP) and brain permeability (LogBBB), critical factors for central nervous system activity.

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) LogP LogBBB Molecular Weight Key Structural Notes
Target Compound 5-Phenylfuran-2-yl N/A N/A N/A Enhanced lipophilicity from phenyl group
PAM-2 Furan-2-yl 2.965 0.095 241.27 Parent compound; α7-PAM
DM497 Thiophen-2-yl 3.52 0.39 283.36 Thiophene increases LogP/BBB penetration
DM490 Furan-2-yl, N-methyl 3.17 0.30 269.30 N-methyl reduces H-bond donor capacity

Notes:

  • The target compound’s 5-phenyl group likely increases LogP compared to PAM-2 (phenyl > furan in lipophilicity).
  • DM497’s thiophene substitution (vs. furan in PAM-2) enhances LogP and brain permeability .

Pharmacological Activity

Receptor Modulation

α7 nAChR :

  • PAM-2 : Potentiates α7 nAChR (EC₅₀ = 12 µM; Emax = 135%) .
  • DM497 : Weaker potentiation (EC₅₀ = 86 µM) but higher efficacy (Emax = 196%) .
  • DM490 : Acts as a negative allosteric modulator (IC₅₀ = 15.1 µM) .
  • Target Compound : Hypothesized to show enhanced α7-PAM activity due to phenyl group improving receptor interactions.

α9α10 nAChR and CaV2.2 Channels :

  • DM490 inhibits α9α10 nAChR (IC₅₀ = 41 µM) more potently than DM497 (IC₅₀ = 340 µM) .
  • Both DM497 and DM490 show minimal CaV2.2 inhibition, ruling out this channel as a primary target .

Table 2: Receptor Activity Profiles

Compound α7 nAChR Modulation α9α10 nAChR IC₅₀ (µM) CaV2.2 IC₅₀ (µM)
PAM-2 PAM (EC₅₀ = 12 µM) 174 89
DM497 PAM (EC₅₀ = 86 µM) 340 Minimal
DM490 NAM (IC₅₀ = 15 µM) 41 93
Target Compound Predicted PAM Unknown Unknown
In Vivo Antinociceptive Effects
  • DM497 : Reduces oxaliplatin-induced neuropathic pain at 10 mg/kg (acute) via α7-PAM activity .
  • DM490: Antagonizes DM497’s effects at 30 mg/kg without intrinsic antinociceptive activity .
  • PAM-2 : Effective at 3 mg/kg in streptozotocin-induced pain models .
  • Target Compound : Expected to require lower doses than DM497 due to enhanced lipophilicity and receptor affinity.

Mechanistic Insights

  • α7 nAChR Potentiation: The primary mechanism for antinociception in DM497 and PAM-2 involves reducing neuroinflammation in glial cells and dorsal root ganglia .
  • Peripheral vs. Central Action : Despite high brain permeability, DM497’s effects are likely peripheral, targeting immune cells and neurons .
  • Structural-Activity Relationship (SAR) :
    • Thiophene (DM497) increases LogP but reduces α7 potency compared to PAM-2.
    • N-methylation (DM490) converts PAM activity to NAM, highlighting the critical role of the amide group .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide, and how can its purity be validated?

The synthesis typically involves a condensation reaction between α-bromoacrylic acid derivatives and aromatic amines under controlled conditions. For example, similar acrylamides are synthesized by reacting α-bromoacrylic acid with p-toluidine in ice-cooled DMF with EDCI as a coupling agent, followed by purification via column chromatography . Purity is validated using nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. Melting point determination and thin-layer chromatography (TLC) with appropriate Rf values further confirm structural integrity .

Q. How is the stereochemical configuration (E/Z) of this acrylamide confirmed experimentally?

The E-configuration is confirmed via ¹H NMR by observing coupling constants (J ≈ 15–16 Hz) between the α- and β-protons of the acrylamide moiety, consistent with trans-vinylic protons. X-ray crystallography or NOESY experiments may also resolve ambiguities in complex cases .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural motifs, such as the furan and p-tolyl groups?

  • ¹H NMR : Aromatic protons of the 5-phenylfuran-2-yl group appear as distinct multiplet signals between δ 7.2–7.8 ppm, while the p-tolyl methyl group resonates as a singlet near δ 2.3 ppm .
  • IR Spectroscopy : Stretching vibrations for the acrylamide carbonyl (C=O) are observed near 1680 cm⁻¹, and furan C-O-C asymmetric stretches appear at ~1265 cm⁻¹ .
  • MS : Molecular ion peaks ([M+H]⁺) align with the exact mass (e.g., 356.43 g/mol for analogous structures) .

Advanced Research Questions

Q. How does this compound modulate α7 nicotinic acetylcholine receptors (α7 nAChRs), and what experimental approaches validate its mechanism?

This compound (referred to as PAM-2 in some studies) acts as a positive allosteric modulator (PAM) of α7 nAChRs, enhancing receptor activation without directly binding the orthosteric site. Electrophysiological assays (e.g., patch-clamp) in HEK293 cells expressing α7 nAChRs demonstrate potentiation of acetylcholine-induced currents. Mutational analysis of transmembrane domains (e.g., β+/α− and γ+/β− interfaces) reveals critical binding residues, with EC₅₀ values calculated via concentration-response curves .

Q. What conflicting data exist regarding its activity at γ-aminobutyric acid type A receptors (GABAARs), and how can these contradictions be resolved?

While PAM-2 potentiates GABAARs at the β+/α− interface, structural analogs like DM490 ((E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide) exhibit antagonistic effects due to methyl substitution at the amide nitrogen. To resolve contradictions, comparative studies using radioligand displacement assays (e.g., [³H]muscimol binding) and site-directed mutagenesis should be conducted to map subtype-specific interactions .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) influence its antinociceptive and pro-cognitive efficacy?

Replacing the furan with a thiophene (e.g., DM497) enhances antinociceptive activity in murine models, likely due to increased lipophilicity and receptor affinity. However, DM490 reduces DM497’s efficacy via competitive modulation at α7 nAChRs, highlighting the need for pharmacokinetic profiling (e.g., logP, plasma protein binding) and behavioral assays (e.g., Morris water maze for cognition) to optimize substituent effects .

Q. What in vitro assays are suitable for evaluating its antioxidant potential, and how do results correlate with structural features?

The nitric oxide (NO) scavenging assay quantifies antioxidant activity by measuring inhibition of nitrite formation using Griess reagent. Derivatives with electron-donating groups (e.g., methoxy or hydroxyl substituents) on the phenyl ring show enhanced NO scavenging (IC₅₀ < 50 μM), attributed to radical stabilization .

Experimental Design & Data Analysis

Q. How can researchers design mutational studies to identify critical residues for PAM-2 binding at GABAARs?

Focus on interfacial residues (e.g., β2-M286, α1-M236) in the transmembrane domain. Co-expression of wild-type and mutant subunits in Xenopus oocytes, followed by two-electrode voltage clamp recordings, can quantify potentiation efficacy. Data analysis via Schild plots or Cheng-Prusoff equations determines Ki values for binding affinity changes .

Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data across structural analogs?

Use multivariate ANOVA to account for variables like dosing regimen, animal strain, and pharmacokinetic differences. Meta-analyses of dose-response curves (e.g., Emax, EC₅₀) across studies can identify outliers and validate structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.